

Structural Classification and Likely Biosynthetic Logic

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Guineesine

CAS No.: 55038-30-7

Cat. No.: S529585

Get Quote

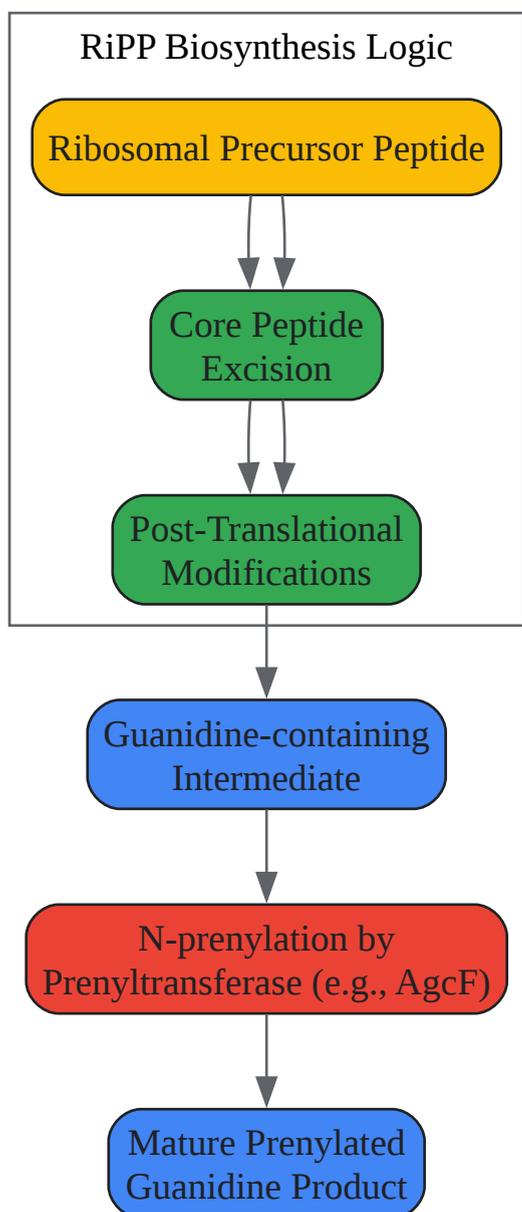
Guineesine is a naturally occurring compound known to act as an inhibitor for endocannabinoid uptake. Its structure consists of a **prenylated guanidine** moiety. While its exact pathway is unknown, this structure is a hallmark of a specific family of bacterial natural products.

The table below summarizes the key structural features of **Guineesine** and the general class it belongs to, based on information from recent reviews on guanidine-containing natural products [1] [2].

Feature	Description in Guineesine / Related Natural Products
Core Structure	A guanidine group (a nitrogen-rich functional group) attached to a lipophilic (fat-soluble) chain [2].
Key Modification	Prenylation: The attachment of isoprenyl chains (e.g., dimethylallyl) to the guanidine nitrogen atoms [1].
Structural Family	Lipolanthines: A class of RiPP-derived lipopeptides that incorporate an N, N'-dimethylguanidyl fatty acid and are often further modified into complex macrocycles [2].
Bioactivity Context	Compounds in this structural family frequently exhibit potent antimicrobial activities [2].

Proposed General Biosynthetic Pathway

Although the exact pathway for **Guineesine** is uncharacterized, biosynthesis of similar prenylated guanidine compounds follows a established logic. The diagram below outlines this general process, drawing parallels from the biosynthesis of lipolanthines and other guanidine-containing RiPPs [1] [2].



[Click to download full resolution via product page](#)

*General biosynthetic logic for prenylated guanidine compounds like **Guineesine**.*

- **Ribosomal Synthesis and Core Peptide Excision:** The process begins with a ribosomally synthesized precursor peptide encoded by a gene within a biosynthetic gene cluster (BGC). Enzymes known as proteases then cleave this precursor to release a core peptide [2].
- **Post-Translational Modifications (PTMs):** The core peptide undergoes various PTMs. A key step is the action of **lanthipeptide synthetases (LanKC enzymes)**, which install thioether crosslinks, forming characteristic cyclic structures like **labionin** or **avionin** [2]. For **Guineesine**, this stage would build the central scaffold.
- **Guanidine Group Introduction and Prenylation:** A critical tailoring step is the **N-prenylation of a guanidine group**. This reaction is catalyzed by specialized **ABBA-family prenyltransferases**. For example:
 - Enzymes like **AgcF** and **AutF** have been characterized to specifically attach prenyl groups to the **N ω -position of an arginine-derived guanidine** within a peptide substrate [1].
 - Structural studies show that residues in the enzyme's binding pocket (e.g., G65 in AutF) control whether mono- or bis-prenylation occurs [1].

Experimental Approaches for Pathway Elucidation

To definitively uncover the **Guineesine** pathway, the following methodologies, as demonstrated in recent studies, would be applicable [1] [3] [2]:

- **Genome Mining:** Identify the putative BGC in the host organism's genome by searching for genes encoding:
 - A precursor peptide.
 - Lanthipeptide synthetase homologs (LanKC).
 - ABBA-family prenyltransferases.
 - Proteases for leader peptide cleavage.
- **Heterologous Expression:** Clone the candidate BGC into a model host bacterium (e.g., *Streptomyces lividans*) to confirm it is sufficient for **Guineesine** production [2].
- **In Vitro Biochemical Characterization:**
 - Express and purify the putative prenyltransferase.
 - Test its activity on synthetic peptide substrates containing a guanidine group, using **dimethylallyl pyrophosphate (DMAPP)** as the prenyl donor [1].
 - Analyze products using **LC-MS/MS** to confirm prenylation.
- **Gene Knockout and Mutagenesis:** Inactivate the prenyltransferase gene in the native producer. A mutant strain would be expected to accumulate **non-prenylated intermediates**, which can be characterized to confirm the enzyme's function [2].

Research Recommendations

To make progress on understanding **Guineesine** biosynthesis, I suggest:

- **Verify the Producing Organism:** Determine the exact microbial species that produces **Guineesine**, as this is the first step for genome sequencing and BGC identification.
- **Focus on Prenyltransferases:** Given the structural evidence, the N-prenylation step is likely the most unique and defining reaction in the pathway. Prioritizing the identification and characterization of the responsible enzyme would be a high-value target.
- **Explore Analog Production:** Once the key prenyltransferase is identified, its potential **substrate promiscuity** could be exploited. As seen with AgcF, which can use geranyl pyrophosphate, engineered enzymes might produce new **Guineesine** analogs with modified prenyl chains for structure-activity relationship studies [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Biosynthesis of guanidine-containing natural products in ... [pmc.ncbi.nlm.nih.gov]
2. Recent advances in discovery and biosynthesis of ribosomally ... [pubs.rsc.org]
3. A guanidine-degrading enzyme controls genomic stability ... [nature.com]

To cite this document: Smolecule. [Structural Classification and Likely Biosynthetic Logic]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529585#guineesine-biosynthesis-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com